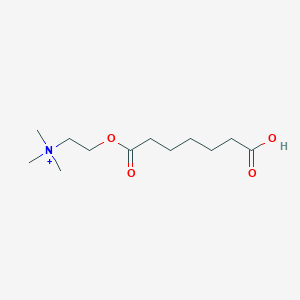![molecular formula C6H7N5 B12854486 4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H7N5. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a hydrazino group at the 4-position, which contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of pyrrolo[2,3-d]pyrimidine derivatives with hydrazine or its derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine hydrate under reflux conditions . The reaction proceeds smoothly, yielding the desired hydrazino compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include azo compounds, amino derivatives, and various substituted pyrrolo[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The hydrazino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of kinase inhibitors, where the compound can block the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 4-chloro derivatives are more commonly used as intermediates in synthesis, the hydrazino derivative is more versatile in forming various substituted products and exploring biological interactions .
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
7H-pyrrolo[2,3-d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C6H7N5/c7-11-6-4-1-2-8-5(4)9-3-10-6/h1-3H,7H2,(H2,8,9,10,11) |
Clé InChI |
ISXKAJBUZVKEJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=NC=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)




![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)





![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)

